Ultra-Low Uncured Viscosity: Ortho-Methyl Substitution Reduces Viscosity by Over 4-Fold Compared to Non-Substituted Triglycidyl 4-Aminophenol
The triglycidyl derivative of 4-amino-m-cresol (i.e., the target compound CAS 110656-67-2, synthesized via the optimized low-temperature addition and vacuum dehydration ring-closure method) exhibits a viscosity of 9.7 poise (970 mPa·s) at 25 °C with an epoxy equivalent weight of 104 g/eq [1]. Under identical synthesis conditions, the triglycidyl derivative of non-substituted 4-aminophenol registers a viscosity of ≥40 poise (≥4000 mPa·s) at 25 °C, while the triglycidyl derivative of 4-amino-o-cresol reaches ≥100 poise [1]. The viscosity of the target compound thus represents an approximately 4.1-fold reduction relative to the non-substituted analog and a >10-fold reduction relative to the ortho-cresol isomer. This low viscosity is achieved without the addition of reactive diluents, preserving the full trifunctional epoxy content and cross-link density of the cured network [1]. Independent commercial listings for the compound report viscosity values in the range of 453 cps (approximately 4.5 poise) to 1000–6000 mPa·s, with epoxy equivalent weights of 95–103 g/eq, confirming the industrial relevance of the patent data .
| Evidence Dimension | Uncured resin viscosity at 25 °C |
|---|---|
| Target Compound Data | 9.7 poise (970 mPa·s); epoxy equivalent 104 g/eq |
| Comparator Or Baseline | Non-substituted 4-aminophenol triglycidyl: ≥40 poise (≥4000 mPa·s); 4-amino-o-cresol triglycidyl: ≥100 poise (≥10,000 mPa·s) |
| Quantified Difference | ≥4.1-fold lower vs. non-substituted analog; ≥10.3-fold lower vs. ortho-cresol analog |
| Conditions | Synthesis: epichlorohydrin (15 eq.), 40 °C addition (15 h), then NaOH-catalyzed epoxidation at 65 °C under reduced pressure (150 mmHg); viscosity measured at 25 °C (US Patent 4,900,848 Example 1) |
Why This Matters
Ultra-low uncured viscosity directly enables resin transfer molding (RTM), vacuum-assisted RTM (VARTM), and filament winding without reactive diluents that would otherwise compromise cross-link density, Tg, and hot-wet performance—making this compound uniquely suited for manufacturing high-fiber-volume aerospace composites where low impregnation viscosity is non-negotiable.
- [1] Saito, Y.; Watanabe, K.; Okuno, K.; Kamio, K.; Morii, A.; Nakamura, H. Low-Viscosity Epoxy Resin, and Fiber-Reinforced Composite Material from Triglycidyl m-Aminophenols. U.S. Patent 4,900,848, February 13, 1990 (Example 1: epoxy equivalent 104 g/eq, viscosity 9.7 poise at 25 °C; Comparative: non-substituted 4-aminophenol derivative ≥40 poise; 4-amino-o-cresol derivative ≥100 poise). View Source
